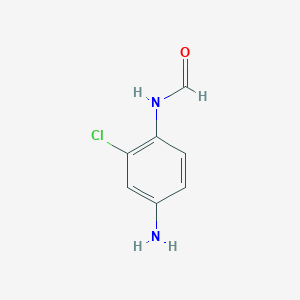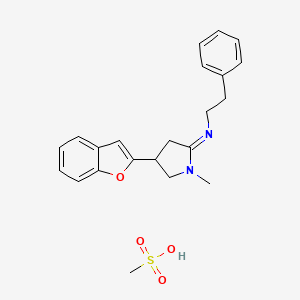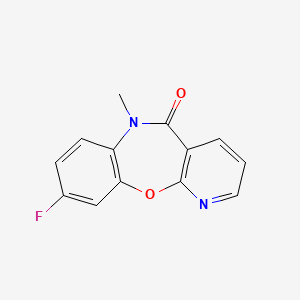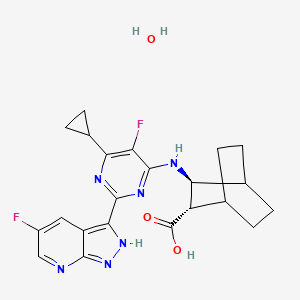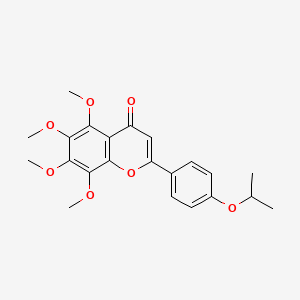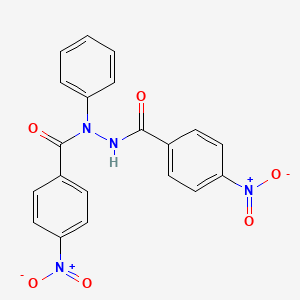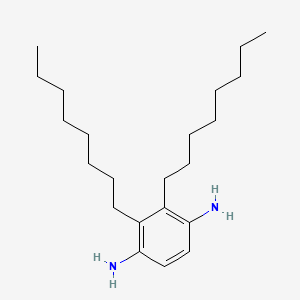
1,4-Benzenediamine, dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, dioctyl- is an organic compound with the molecular formula C22H40N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, dioctyl- typically involves the alkylation of 1,4-benzenediamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, dioctyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1,4-Benzenediamine, dioctyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, dioctyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: The parent compound without the dioctyl groups.
N,N’-Dioctyl-1,4-benzenediamine: A similar compound with different alkyl groups.
p-Phenylenediamine: Another derivative of 1,4-benzenediamine with different substituents.
Uniqueness
1,4-Benzenediamine, dioctyl- is unique due to its specific alkylation with octyl groups, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications, such as in the synthesis of polymers and dyes, where other similar compounds may not be as effective.
Properties
CAS No. |
88520-97-2 |
|---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,3-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-20(22(24)18-17-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
InChI Key |
NYKPMDFDQLCJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1CCCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


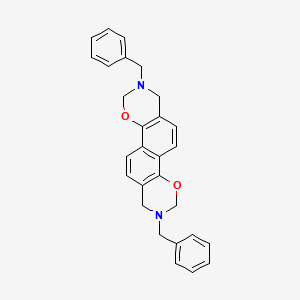
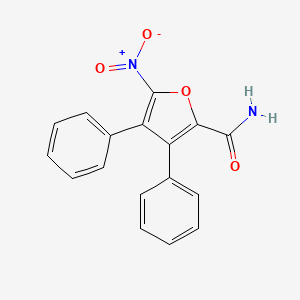
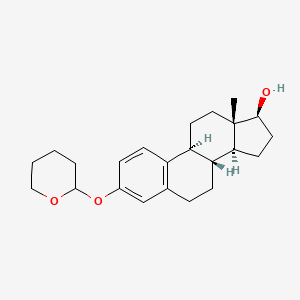
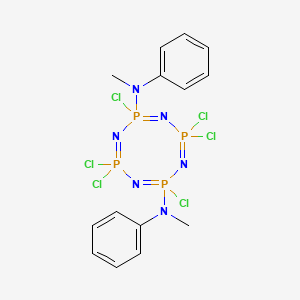
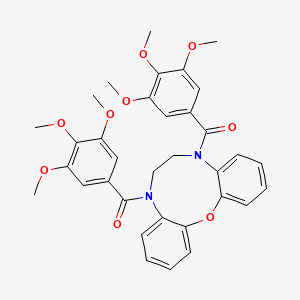

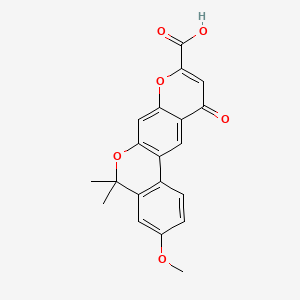
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
